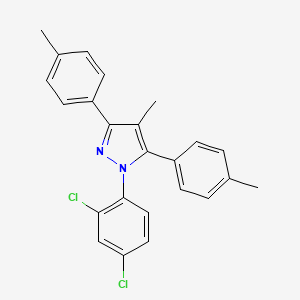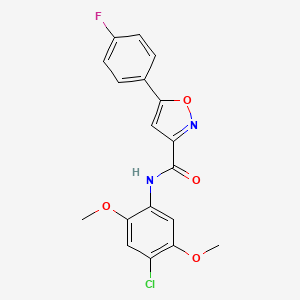![molecular formula C16H19NO2 B4711024 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B4711024.png)
8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dione
Übersicht
Beschreibung
8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dione, also known as spirooxindole, is a unique chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound has been synthesized using various methods and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dionee varies depending on its application. In cancer treatment, 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dionee has been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell proliferation. In anti-inflammatory studies, 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dionee has been shown to inhibit the production of pro-inflammatory cytokines. In anti-microbial studies, 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dionee has been shown to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects:
Spirooxindole has been shown to have various biochemical and physiological effects. In cancer studies, 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dionee has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In anti-inflammatory studies, 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dionee has been shown to reduce inflammation and pain. In anti-microbial studies, 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dionee has been shown to have bactericidal and fungicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dionee is its diverse range of applications in various scientific research fields. It is also relatively easy to synthesize and can be produced in high yields. However, one of the limitations of 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dionee is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dionee research. One potential direction is to study its potential use as a drug delivery system for targeted drug delivery. Another potential direction is to study its potential use as a fluorescent probe for bioimaging. Additionally, further research is needed to fully understand the mechanism of action of 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dionee and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dionee is a unique chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. Its synthesis method has been optimized to produce high yields, and it has been extensively studied for its potential use in various scientific research fields. Further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Spirooxindole has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. It has also been studied for its potential use as a drug delivery system and as a fluorescent probe for bioimaging.
Eigenschaften
IUPAC Name |
8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-6-2-3-7-13(12)17-14(18)10-16(11-15(17)19)8-4-5-9-16/h2-3,6-7H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJBARSLAZSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC3(CCCC3)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322717 | |
| Record name | 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
77261-40-6 | |
| Record name | 8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-naphthyloxy)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4710947.png)
![1-[(4-bromobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4710948.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyl-2-(phenylthio)acetohydrazide](/img/structure/B4710962.png)
![5-(2-furyl)-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4710963.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4710977.png)

![ethyl 3-({[(2-bromophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4710981.png)

![methyl 3-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4711006.png)
![methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4711008.png)
![1-[(2-fluorophenyl)acetyl]-4-(2-furylmethyl)piperazine](/img/structure/B4711009.png)
![methyl 5-benzyl-2-({[2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4711016.png)
![3-amino-N-(4-bromophenyl)-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4711030.png)
